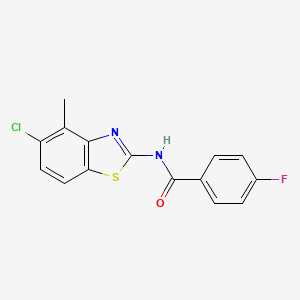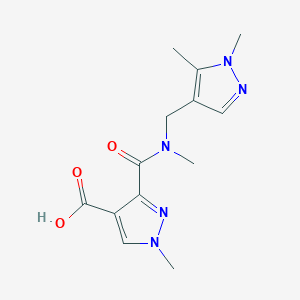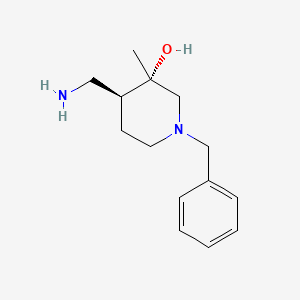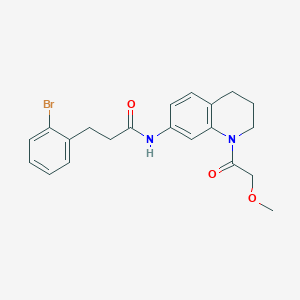
5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The pyran ring is substituted with various functional groups including a carboxamide group, a benzyloxy group, and a thiophen-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring could potentially participate in aromatic stacking interactions .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis reactions, and the benzyloxy group could potentially be cleaved under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide have been a focus in scientific research. For example, a study by Prabhuswamy et al. (2016) detailed the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and its crystal structure was determined using single crystal X-ray diffraction studies.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a prominent method in the synthesis of various thiophene carboxamides, which are structurally related to the compound . Ahmad et al. (2021) explored this in their study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, providing insight into the synthetic versatility of these compounds (Ahmad et al., 2021).
Heterocyclic Synthesis
Research by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are related to the compound of interest. They explored the reactivity of these compounds to yield various heterocyclic derivatives, demonstrating the compound's potential in creating diverse molecular structures (Mohareb et al., 2004).
Antibacterial Agents
In the realm of medicinal chemistry, Palkar et al. (2017) synthesized and evaluated novel analogs of pyrazol-5-one derivatives, which are structurally similar to the compound . These compounds displayed promising antibacterial activity, highlighting the potential therapeutic applications of such compounds (Palkar et al., 2017).
Molecular Docking Studies
Talupur et al. (2021) conducted a study involving the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and their antimicrobial evaluation. The study also included molecular docking studies, indicating the compound's utility in understanding molecular interactions at the biological level (Talupur et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(thiophen-2-ylmethyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-15-9-16(18(21)19-10-14-7-4-8-24-14)23-12-17(15)22-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDSBABDJHNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2675513.png)




![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)

![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2675528.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

